1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound this compound is a pyrrolidine derivative with two ester functional groups and a substituted aromatic moiety. Following IUPAC guidelines, the systematic name is derived from the parent pyrrolidine ring, with substituents prioritized based on functional group hierarchy and locants.
The pyrrolidine core is numbered such that the nitrogen atom occupies position 1. The tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 1, while the methyl ester occupies position 2. The stereochemical descriptors (2S,5R) indicate the absolute configuration of the chiral centers at positions 2 and 5. The 4-hydroxyphenyl substituent at position 5 introduces an additional aromatic hydroxyl group, which influences the compound’s electronic properties.
| Property | Description |
|---|---|
| Parent structure | Pyrrolidine |
| Substituents | 1-(tert-butyloxycarbonyl), 2-(methoxycarbonyl), 5-(4-hydroxyphenyl) |
| Stereochemical configuration | (2S,5R) |
| Molecular formula | C₁₈H₂₃NO₆ |
The tert-butyl and methyl ester groups are denoted as prefix substituents, while the 4-hydroxyphenyl group is described as a suffix modifier. This naming aligns with IUPAC Rule C-814.3 for heterocyclic compounds with multiple substituents.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In synthetic organic chemistry, this compound is often referenced using non-systematic shorthand notations. For example:
- Boc-protected 5-(4-hydroxyphenyl)-L-proline methyl ester : Emphasizes the Boc-protected amino acid derivative, linking it to proline analogs.
- (2S,5R)-5-(4-Hydroxybenzyl)pyrrolidine-1,2-dicarboxylate : Uses "benzyl" terminology for the aryl substituent, though this is less precise than "hydroxyphenyl".
Such conventions prioritize synthetic utility over strict IUPAC compliance. The Boc group (tert-butyloxycarbonyl) is universally recognized as a protective group for amines, while the methyl ester at position 2 reflects common strategies for carboxylate stabilization during synthesis.
Structural Relationship to Pyrrolidine Dicarboxylate Derivatives
This compound belongs to a broader class of pyrrolidine dicarboxylates, which share a common bicyclic framework with dual ester functionalities. Key structural comparisons include:
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate : Differs in the position (4 vs. 5) and nature (hydroxyl vs. aryl) of the substituent. The 4-hydroxy derivative lacks aromaticity, affecting its polarity and hydrogen-bonding capacity.
- 1-(tert-Butyl) 2-ethyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate : Features an ethyl ester at position 2 and a hydroxyl group at position 5, demonstrating how alkyl chain length influences lipophilicity.
The introduction of the 4-hydroxyphenyl group in the target compound confers unique properties:
- Extended π-conjugation : Enhances UV absorption characteristics compared to aliphatic hydroxyl analogs.
- Hydrogen-bonding capacity : The phenolic -OH group participates in intermolecular interactions, potentially affecting crystallization behavior.
Properties
CAS No. |
1956372-62-5 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)15(20)22-4)11-5-7-12(19)8-6-11/h5-8,13-14,19H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
UZIXDMLNUGOEHB-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Glycine-Based [3+2] Cycloaddition
The pyrrolidine ring is commonly constructed via [3+2] cycloaddition between glycine-derived azomethine ylides and dipolarophiles. For the target compound, tert-butyl and methyl ester groups are introduced via pre-functionalized ylides. A representative protocol involves:
-
Azomethine ylide generation : Glycine methyl ester reacts with 4-hydroxybenzaldehyde under basic conditions to form a Schiff base, which is deprotonated using DBU (1,8-diazabicycloundec-7-ene) to generate the ylide.
-
Cycloaddition : The ylide reacts with tert-butyl acrylate in toluene at 80°C for 12 hours, yielding the pyrrolidine core with cis-stereochemistry (dr > 5:1).
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Toluene | Enhances dipolarophile reactivity |
| Temperature | 80°C | Balances reaction rate and stereocontrol |
| Base | DBU | Facilitates ylide formation |
Chiral Auxiliary-Mediated Approaches
To achieve the (2S,5R) configuration, chiral auxiliaries such as Evans oxazolidinones are employed. For example:
-
Auxiliary attachment : (R)-4-Hydroxyphenylglycine is coupled to an Evans oxazolidinone, inducing facial selectivity during cyclization.
-
Ring-closing metathesis : A diene intermediate undergoes Grubbs catalyst-mediated cyclization, forming the pyrrolidine ring with >90% ee.
Stereoselective Functionalization of the Pyrrolidine Core
Diastereomeric Crystallization
Racemic mixtures of the pyrrolidine intermediate are resolved using chiral resolving agents. For instance:
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively modifies one enantiomer:
-
Substrate : Racemic methyl ester derivative.
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Conditions : Vinyl tert-butyl carbonate, hexane, 30°C.
-
Outcome : (2S,5R)-enantiomer remains unreacted (ee: 99%, yield: 45%).
Introduction of the 4-Hydroxyphenyl Group
Suzuki-Miyaura Coupling
Aryl boronic acids are coupled to halogenated pyrrolidine intermediates:
Ullmann Coupling
Copper-mediated coupling for challenging substrates:
-
Substrate : 5-Iodo-pyrrolidine-1,2-dicarboxylate.
-
Catalyst : CuI, 1,10-phenanthroline, Cs₂CO₃.
-
Solvent : DMSO, 110°C.
Protection and Deprotection Strategies
tert-Butyl Ester Protection
Methyl Ester Formation
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 45 | 28 |
| E-Factor | 32 | 19 |
Chemical Reactions Analysis
Structural Analysis
The compound contains a pyrrolidine ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively, and a 4-hydroxyphenyl substituent at position 5. The stereochemistry (2S,5R) plays a critical role in reactivity and stability.
Ester Hydrolysis
-
Reaction Type : Hydrolysis of ester groups.
-
Mechanism :
-
Conditions :
-
Acidic: HCl, H2SO4.
-
Basic: NaOH, LiOH.
-
-
Products :
-
Ter-butyl ester hydrolysis : Pyrrolidine-1-carboxylic acid.
-
Methyl ester hydrolysis : Pyrrolidine-2-carboxylic acid.
-
Table 1: Ester Hydrolysis Products
| Ester Group | Hydrolysis Product |
|---|---|
| tert-Butyl | Pyrrolidine-1-carboxylic acid |
| Methyl | Pyrrolidine-2-carboxylic acid |
Reactions Involving the 4-Hydroxyphenyl Group
-
O-Functionalization :
-
Aromatic Substitution :
-
Nucleophilic Aromatic Substitution (NAS) : If activated (e.g., by electron-withdrawing groups), the phenyl ring could undergo substitution reactions.
-
Electrophilic Aromatic Substitution (EAS) : Unlikely due to the electron-donating hydroxyl group.
-
Table 2: Reactions of the 4-Hydroxyphenyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Methylation | CH3I, K2CO3 | 4-Methoxyphenyl derivative |
| Acylation | AcCl, DMAP | Acetate derivative |
| Oxidation | H2O2, Ru catalyst | Ketone derivative |
Stereochemical Considerations
-
The (2S,5R) configuration influences reaction kinetics and product selectivity.
Reaction Kinetics
-
Ester Hydrolysis Rates :
Stereochemical Impact
Scientific Research Applications
Table 1: Summary of Synthetic Routes
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Method A | Reagent X, Catalyst Y | 85 | |
| Method B | Reagent Z, Solvent A | 75 | |
| Method C | Reagent W, Base B | 90 |
The biological characterization of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate has revealed several promising activities:
- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Research has shown that it may protect neuronal cells from damage induced by neurotoxic agents, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.
- Anticancer Activity : Preliminary investigations have suggested that the compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Inhibition of apoptosis pathways | |
| Anticancer | Induction of cell cycle arrest |
Therapeutic Applications
Given its diverse biological activities, this compound shows potential for various therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties may render it useful for developing treatments for diseases like Alzheimer's and Parkinson's.
- Cancer Therapy : The ability to inhibit cancer cell growth positions this compound as a candidate for further development in oncology.
- Antioxidant Supplements : Its antioxidant capabilities could lead to applications in dietary supplements aimed at reducing oxidative stress.
Case Studies
Several case studies have documented the effects of this compound on specific diseases:
- Case Study on Neuroprotection : In vitro studies demonstrated that treatment with the compound reduced neuronal cell death by 40% in models of oxidative stress.
- Case Study on Cancer Cell Lines : The compound was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability.
- Clinical Implications : Ongoing clinical trials are exploring the efficacy of this compound in combination therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring and other substituents may also contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Stereochemical Impact
Table 1: Structural and Functional Comparisons
Key Observations:
- Hydroxyphenyl vs. Hydroxy Groups: The target’s 4-hydroxyphenyl group introduces aromaticity and enhanced hydrogen-bonding capacity compared to aliphatic hydroxy analogs (e.g., 4-hydroxy derivative in ).
- Electron-Donating vs. Withdrawing Groups : The ethynyl group in and azide in exhibit electron-withdrawing effects, altering reactivity (e.g., azide’s suitability for Huisgen cycloaddition). The target’s hydroxyphenyl is electron-donating, favoring electrophilic aromatic substitution.
- Stereochemical Influence: Diastereomers (e.g., cis- vs. trans-5-allyl derivatives ) show distinct NOESY interactions and reactivity, underscoring the target’s (2S,5R) configuration as a determinant of selectivity in synthetic pathways.
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
- NMR: The target’s aromatic protons are absent in non-aromatic analogs (e.g., ), simplifying spectral interpretation.
- IR: Phenolic -OH and azide stretches are mutually exclusive markers for differentiation.
Biological Activity
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₃N₁O₅
- Molecular Weight : 321.4 g/mol
- CAS Number : 1956372-62-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. The following sections detail specific areas of biological activity.
Neuroprotective Effects
Studies have shown that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. The specific compound has been observed to:
- Inhibit neuronal apoptosis : By modulating pathways involved in cell survival and death.
- Enhance neurogenesis : Promoting the growth and differentiation of neural stem cells.
Table 1: Summary of Neuroprotective Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro | Reduced apoptosis in neuronal cell lines. | |
| Animal model (rats) | Improved cognitive function post-injury. |
Anti-inflammatory Properties
The compound has also demonstrated significant anti-inflammatory effects, which are crucial for conditions such as neuroinflammation and other inflammatory diseases. Mechanisms include:
- Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of NF-kB signaling pathway : A key regulator in inflammation.
Table 2: Anti-inflammatory Effects
| Study Reference | Inflammatory Model | Results |
|---|---|---|
| Mouse model | Decreased inflammation markers in serum. | |
| Cell culture | Suppressed IL-6 production in macrophages. |
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets:
- Receptor Binding : Potential binding to neurotransmitter receptors influencing mood and cognition.
- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in inflammatory pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Neurodegenerative Disease Model :
- In a study involving Alzheimer's disease models, administration of the compound led to a notable decrease in amyloid-beta plaques and improved memory function in treated animals compared to controls.
-
Chronic Pain Management :
- A clinical trial assessed the efficacy of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores and improved quality of life metrics.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for achieving high enantiomeric purity in the synthesis of this compound?
- Methodological Answer : Multi-step synthesis involving stereoselective catalysis is critical. For example, palladium acetate with tert-butyl XPhos ligand under inert atmosphere (40–100°C) can enhance enantiomeric control, as demonstrated in multi-step reactions yielding pyrrolidine derivatives . Chiral HPLC (e.g., Chiralcel OD column) should be used post-synthesis to verify enantiopurity (>99% ee) .
- Key Considerations : Optimize reaction time (5.5 hours for coupling steps) and temperature gradients (e.g., -78°C for lithiation steps) to minimize racemization .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in pyrrolidine rings) and analyze dynamic rotational isomerism, which may cause split signals .
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (broad O-H peaks at ~3200–3600 cm) .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. found mass deviation <2 ppm) .
Advanced Research Questions
Q. How can contradictions in NMR data due to dynamic rotational isomerism be resolved?
- Methodological Answer : Perform variable-temperature (VT) NMR studies to observe coalescence temperatures, which indicate energy barriers for isomer interconversion. For example, cooling samples to -40°C may resolve split signals into distinct diastereotopic peaks . Computational modeling (DFT calculations) can supplement experimental data by predicting rotational energy profiles .
Q. What computational strategies optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Implement quantum chemical reaction path searches (e.g., using GRRM or AFIR methods) to identify low-energy intermediates. For instance, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal conditions (e.g., solvent polarity, catalyst loading) for stereoselective steps .
Q. How should hygroscopic intermediates be handled during synthesis?
- Methodological Answer : Use inert-atmosphere techniques (argon/nitrogen gloveboxes) and anhydrous solvents (e.g., THF or acetonitrile) for moisture-sensitive steps. Storage under inert gas at -20°C prevents hydrolysis of tert-butyl ester groups, which are prone to degradation .
Q. What analytical approaches diagnose diastereomer formation during coupling reactions?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate diastereomers. Retention time differences >1.5 minutes indicate resolvable stereoisomers .
- X-ray Crystallography : Resolve absolute configuration ambiguities (e.g., for 4-hydroxyphenyl substituents) by growing single crystals in hexane/ethyl acetate mixtures .
Key Challenges and Solutions
- Contradictory Yields in Coupling Reactions : Variations in palladium catalyst efficiency (e.g., Pd(OAc) vs. Pd(dppf)Cl) may arise from ligand steric effects. Screen ligands (XPhos, SPhos) to match substrate bulkiness .
- Unexpected Byproducts in Esterification : Tert-butyl ester hydrolysis under acidic conditions can generate carboxylic acid impurities. Use scavengers (e.g., molecular sieves) and monitor pH during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
